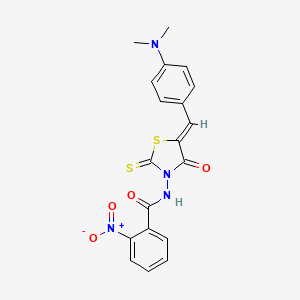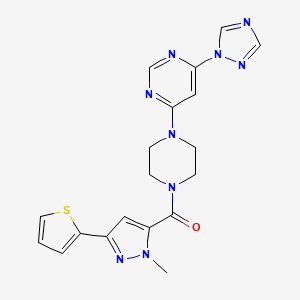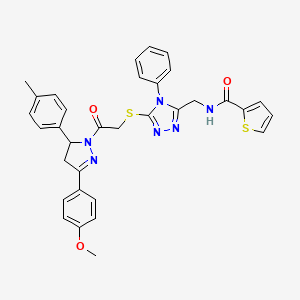![molecular formula C24H22F3N3O3S B2461771 N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 338955-23-0](/img/structure/B2461771.png)
N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H22F3N3O3S and its molecular weight is 489.51. The purity is usually 95%.
BenchChem offers high-quality N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
- Application in Photodynamic Therapy: A study by Pişkin et al. (2020) demonstrated the use of a zinc phthalocyanine derivative, structurally similar to the compound , in photodynamic therapy. This derivative showed promising properties as a Type II photosensitizer, potentially useful in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Pain Management
- Effect on Pathological Pain Models: Lobo et al. (2015) synthesized benzenesulfonamide derivatives, including compounds structurally related to the one , and evaluated their effects on pathological pain models in mice. The compounds showed anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders (Lobo et al., 2015).
Synthesis and Characterization
- Synthesis and Properties: Öncül et al. (2021) synthesized and characterized a zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. The study focused on spectroscopic, photophysical, and photochemical properties of these compounds, emphasizing their potential in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Potential in Cancer Treatment
- Potential in Photodynamic Cancer Therapy: Research by Öncül et al. (2022) on zinc(II) phthalocyanine substituted with benzenesulfonamide units demonstrated its potential as a photosensitizer in photodynamic therapy, an alternative treatment in cancer therapy. The compound's properties, including solubility, fluorescence, and photostability, were highlighted (Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial and Enzyme Inhibition
- Antimicrobial Activity and Enzyme Inhibition: Alyar et al. (2018) synthesized Schiff bases derived from sulfamethoxazole and analyzed their antimicrobial activities and effects as carbonic anhydrase enzyme inhibitors. These studies provide insights into the therapeutic potential of benzenesulfonamide derivatives (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
properties
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O3S/c1-15-10-21-23(28-14-30(21)13-17-6-4-8-19(11-17)33-3)22(16(15)2)29-34(31,32)20-9-5-7-18(12-20)24(25,26)27/h4-12,14,29H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCKAAAJMJOIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)N=CN2CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2461689.png)


![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2461694.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2461695.png)
![N-[1-(5-Fluoro-1-methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2461696.png)



![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461704.png)
![5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2461705.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2461711.png)